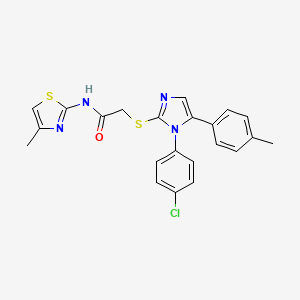![molecular formula C12H13F3N2O5S B2760573 4-Carbamoyl-2-[2-(trifluoromethyl)benzenesulfonamido]butanoic acid CAS No. 1008001-96-4](/img/structure/B2760573.png)
4-Carbamoyl-2-[2-(trifluoromethyl)benzenesulfonamido]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Carbamoyl-2-[2-(trifluoromethyl)benzenesulfonamido]butanoic acid is a synthetic organic compound with the molecular formula C12H13F3N2O5S and a molecular weight of 354.31 g/mol . This compound is known for its unique chemical structure, which includes a trifluoromethyl group and a benzenesulfonamido moiety, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamoyl-2-[2-(trifluoromethyl)benzenesulfonamido]butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzenesulfonamide intermediate: This step involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamide intermediate.
Coupling with a butanoic acid derivative: The benzenesulfonamide intermediate is then coupled with a butanoic acid derivative under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-Carbamoyl-2-[2-(trifluoromethyl)benzenesulfonamido]butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed to reduce the sulfonamide group to a sulfinamide or thiol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfinamide or thiol derivatives .
Applications De Recherche Scientifique
4-Carbamoyl-2-[2-(trifluoromethyl)benzenesulfonamido]butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Carbamoyl-2-[2-(trifluoromethyl)benzenesulfonamido]butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group and benzenesulfonamido moiety are key functional groups that contribute to its binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Carbamoyl-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]butanoic acid: This compound has a similar structure but includes a chloro group instead of a hydrogen atom on the benzene ring.
N2-[[2-(trifluoromethyl)phenyl]sulfonyl]glutamine: Another structurally related compound with a glutamine backbone.
Uniqueness
4-Carbamoyl-2-[2-(trifluoromethyl)benzenesulfonamido]butanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various research applications .
Propriétés
IUPAC Name |
5-amino-5-oxo-2-[[2-(trifluoromethyl)phenyl]sulfonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O5S/c13-12(14,15)7-3-1-2-4-9(7)23(21,22)17-8(11(19)20)5-6-10(16)18/h1-4,8,17H,5-6H2,(H2,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMYDGDMMJGGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC(CCC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]thiazol-6-yl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2760495.png)

![3-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide](/img/structure/B2760498.png)
![N-(2-ethoxyphenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide](/img/structure/B2760499.png)





![ethyl 2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetate](/img/structure/B2760508.png)



